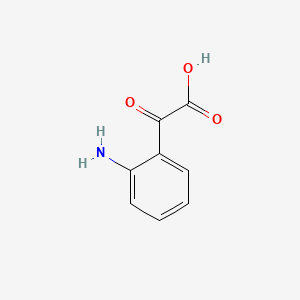
イサチン酸
概要
説明
Isatinic acid, also known as o-aminophenylglyoxilic acid or o-aminobenzoylformic acid, is a derivative of isatin. It is a non-essential amino acid found in small amounts in some proteins and peptides. Isatinic acid is known for its potential therapeutic applications and its role in various biochemical processes.
科学的研究の応用
Isatinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Isatinic acid is studied for its role in biochemical pathways and its potential as a biomarker for certain diseases.
Industry: Isatinic acid is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Isatinic acid primarily targets Monoamine Oxidase (MAO) enzymes . MAO is a protein with a key function in the catabolism of neuroamines in both central and peripheral parts of the body . MAO-A and -B are two isozymes of this enzyme which have emerged to be considered as a drug target for the treatment of neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) .
Mode of Action
Isatinic acid acts as a reversible inhibitor for MAO enzymes and is more selective for MAO-B than -A . It increases the dopamine level in the brain by inhibiting an MAO enzyme . This inhibition of MAO enzymes leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the nervous system.
Biochemical Pathways
The inhibition of MAO enzymes by isatinic acid affects the catabolism of neuroamines . This results in increased levels of these neurotransmitters, which can affect various biochemical pathways. For example, increased dopamine levels can affect pathways related to mood regulation and motor control.
Pharmacokinetics
It is known that isatinic acid is a highly reactive chemical that has been used as a nucleophile and an electrophile in synthetic chemistry
Result of Action
The inhibition of MAO enzymes by isatinic acid leads to an increase in the levels of monoamine neurotransmitters . This can have various effects on the nervous system, including potential benefits for conditions like AD and PD . .
Action Environment
The action of isatinic acid can potentially be influenced by various environmental factors. For example, the pH of the environment could potentially affect the reactivity of isatinic acid . Additionally, the presence of other compounds could potentially affect the action of isatinic acid, such as through drug-drug interactions .
生化学分析
Biochemical Properties
Isatinic acid plays a crucial role in biochemical reactions, particularly in the degradation of indole-3-acetic acid. It interacts with enzymes such as isatin amidohydrolase, which catalyzes the hydrolysis of isatin into isatinic acid . This interaction is essential for the catabolism of indole-3-acetic acid in various organisms. Additionally, isatinic acid is involved in the formation of anthranilic acid, a key intermediate in the biosynthesis of tryptophan .
Cellular Effects
Isatinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of neurotransmitters such as dopamine by inhibiting monoamine oxidase enzymes . This inhibition leads to increased dopamine levels, which can impact cell signaling and gene expression. Furthermore, isatinic acid’s role in the degradation of indole-3-acetic acid suggests its involvement in regulating plant hormone levels and associated cellular processes .
Molecular Mechanism
The molecular mechanism of isatinic acid involves its interaction with specific enzymes and biomolecules. Isatinic acid binds to isatin amidohydrolase, facilitating the hydrolysis of isatin into isatinic acid . This binding interaction is crucial for the degradation of indole-3-acetic acid and the subsequent formation of anthranilic acid. Additionally, isatinic acid’s inhibition of monoamine oxidase enzymes results in increased dopamine levels, influencing various molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isatinic acid can vary over time. Studies have shown that isatinic acid is relatively stable under standard laboratory conditions. Its degradation can occur over extended periods, leading to changes in its biochemical properties and cellular effects. Long-term studies have indicated that isatinic acid can have sustained effects on cellular function, particularly in the regulation of neurotransmitter levels and plant hormone metabolism .
Dosage Effects in Animal Models
The effects of isatinic acid in animal models can vary with different dosages. At lower doses, isatinic acid has been observed to inhibit monoamine oxidase enzymes, leading to increased dopamine levels and potential therapeutic effects for neurological disorders . At higher doses, isatinic acid may exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
Isatinic acid is involved in several metabolic pathways, including the degradation of indole-3-acetic acid and the biosynthesis of tryptophan. It interacts with enzymes such as isatin amidohydrolase and monoamine oxidase, facilitating the conversion of isatin into isatinic acid and the subsequent formation of anthranilic acid . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels in various organisms .
Transport and Distribution
Within cells and tissues, isatinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of isatinic acid across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of isatinic acid can influence its biochemical properties and cellular effects, particularly in the regulation of neurotransmitter levels and plant hormone metabolism .
Subcellular Localization
Isatinic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These signals direct isatinic acid to specific compartments or organelles, where it can exert its biochemical effects. For example, isatinic acid may localize to the mitochondria, where it can interact with monoamine oxidase enzymes and regulate neurotransmitter levels . Additionally, its localization in the cytoplasm can facilitate its role in the degradation of indole-3-acetic acid and the biosynthesis of tryptophan .
準備方法
Synthetic Routes and Reaction Conditions: Isatinic acid can be synthesized through the hydrolysis of isatin. The process involves the following steps:
Oxidation of Indigo: Isatin is obtained by oxidizing indigo with nitric acid.
Hydrolysis of Isatin: Isatin is then hydrolyzed to produce isatinic acid. This can be achieved by treating isatin with a strong base such as sodium hydroxide under reflux conditions.
Industrial Production Methods: Industrial production of isatinic acid typically follows the same synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring the reaction conditions are optimized for maximum yield and purity.
化学反応の分析
Types of Reactions: Isatinic acid undergoes various chemical reactions, including:
Oxidation: Isatinic acid can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of isatinic acid can lead to the formation of various reduced derivatives.
Substitution: Isatinic acid can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can yield products such as quinones or carboxylic acids.
Reduction Products: Reduction typically produces amines or alcohols.
Substitution Products: Substitution reactions can result in various substituted derivatives of isatinic acid.
類似化合物との比較
Isatinic acid is structurally similar to several other compounds, including:
Isatin: The parent compound from which isatinic acid is derived. Isatin itself is a pharmacologically active agent with various applications.
Indole: A structural analogue that shares the indole nucleus with isatinic acid.
Oxindole: Another related compound with similar structural features.
Uniqueness of Isatinic Acid: Isatinic acid is unique due to its specific inhibitory activity on monoamine oxidase enzymes and its potential therapeutic applications. Its ability to increase dopamine levels in the brain distinguishes it from other similar compounds .
By understanding the properties, preparation methods, chemical reactions, and applications of isatinic acid, researchers can further explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
2-(2-aminophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWPBBDMIYYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964061 | |
| Record name | (2-Aminophenyl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-38-8 | |
| Record name | Isatinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Aminophenyl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISATINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ408385JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of isatinic acid in the bacterial degradation of indole-3-acetic acid (IAA)?
A: Isatinic acid (2-aminophenylglyoxylic acid) is a key intermediate in the IAA degradation pathway employed by certain bacteria. [, ] Studies using Bradyrhizobium japonicum and Pseudomonas sp. LY1 revealed that IAA is initially converted to dioxindole-3-acetic acid, followed by transformation to dioxindole and then isatin. [, ] Isatin is further metabolized to isatinic acid, which can then be converted to anthranilic acid for further breakdown. [, ] This pathway highlights the role of isatinic acid in enabling bacteria to utilize IAA as a carbon source.
Q2: Can isatinic acid be synthesized from isatin, and what is the nature of this reaction?
A: Yes, isatinic acid can be synthesized from isatin. Research shows that this occurs through a three-step process involving N-acetyl-isatin as an intermediate. [] While the first two steps, involving the formation and breakdown of N-acetyl-isatin, are reversible, the final conversion of N-acetyl-isatinic acid to isatinic acid is irreversible. [] This reaction pathway highlights the chemical relationship between isatin and isatinic acid.
Q3: How is isatinic acid used in the synthesis of heterocyclic compounds?
A: Isatinic acid serves as a valuable precursor in synthesizing various heterocyclic compounds. For instance, reacting the potassium salt of isatinic acid with urea, N-substituted ureas, and ethyl carbamate yields 2-hydroxyquinazoline-4-carboxylic acid. [] Similarly, reacting the potassium salt with guanidine leads to the formation of 2-aminoquinazoline-4-carboxylic acid. [] These reactions highlight the versatility of isatinic acid as a building block in organic synthesis.
Q4: Are there any known derivatives of isatinic acid with potential biological activity?
A: Research indicates that N-benzoyl-isatinic acids and N-p-chlorobenzoyl isatinic acids exhibit anti-inflammatory activity. [] This finding suggests the potential of isatinic acid derivatives as therapeutic agents, although further research is needed to explore their specific mechanisms and potential applications.
Q5: What happens when nitrous acid reacts with N-substituted isatinic acids?
A: The reaction of nitrous acid with N-substituted isatinic acids results in a disproportionation reaction, leading to the formation of indazolols. [, ] This chemical transformation highlights the reactivity of the isatinic acid scaffold and its potential for generating diverse heterocyclic compounds with potential biological activities.
Q6: Are there any analytical techniques available to study the metabolism of IAA and identify isatinic acid as an intermediate?
A: Yes, sophisticated analytical techniques are crucial for elucidating metabolic pathways. In the case of IAA degradation, researchers have employed techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and characterize the metabolites. [] These methods allow for the separation and identification of individual compounds, even in complex biological samples, confirming the presence of isatinic acid as an intermediate in the IAA degradation pathway. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


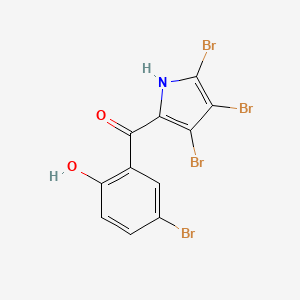
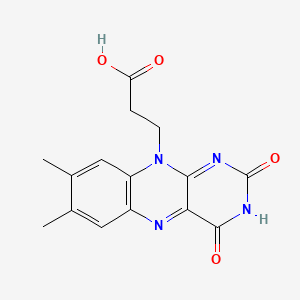
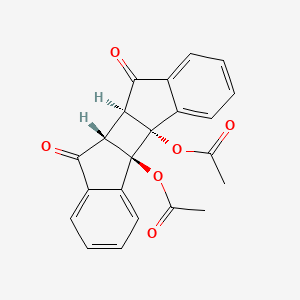

![1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)
![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)
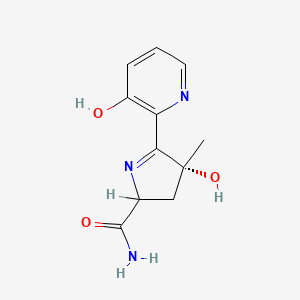
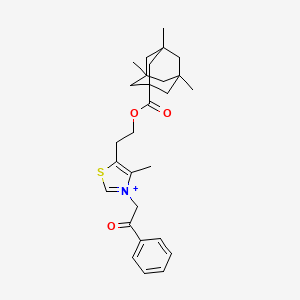
![4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)
![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)
![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
